3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-26-16-10-14(11-17(27-2)20(16)28-3)21(25)22-15-8-12-4-5-18(24)23-7-6-13(9-15)19(12)23/h8-11H,4-7H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSGLKIIZQVYPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of the Pyrroloquinoline Core
The preparation begins with the cyclization of appropriate precursors to form the pyrroloquinoline core. Typically, a mixture of aniline derivatives and carbonyl compounds are heated in the presence of a catalyst like phosphoric acid.
Reaction conditions: Heating at 80-100°C for several hours.
Step 2: Formation of the Trimethoxy Benzamide Group
The next step involves introducing the trimethoxy benzamide group. This can be done via an amidation reaction where 3,4,5-trimethoxybenzoic acid is reacted with an amine derivative of the pyrroloquinoline intermediate.
Reaction conditions: This reaction generally occurs under mild heating (50-60°C) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production would likely involve a scaled-up version of the synthetic routes mentioned above, with optimizations for yield and purity. Techniques such as continuous flow chemistry might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
The pyrroloquinoline core can undergo oxidation reactions to introduce new functional groups or modify existing ones, often using agents like KMnO4 or chromium trioxide.
Major products: Oxidized derivatives with increased functionality.
Reduction:
Reduction reactions on this compound might focus on reducing the carbonyl group in the benzamide moiety, using reagents like NaBH4 or LiAlH4.
Major products: Reduced forms like alcohols.
Substitution:
Electrophilic and nucleophilic substitution reactions can introduce various substituents on the aromatic rings or the quinoline core.
Reagents: Halogenating agents (e.g., NBS), alkylating agents (e.g., alkyl halides).
Major products: Substituted derivatives with potentially enhanced biological activity.
Scientific Research Applications
Chemistry
Synthesis of novel analogs:
Biology
Anticancer research: Its unique structure allows it to interact with biological macromolecules, showing potential as an anticancer agent by inhibiting specific pathways in cancer cells.
Medicine
Therapeutic potential: Research is being conducted on its potential as a therapeutic agent for diseases like Alzheimer's and Parkinson's due to its ability to cross the blood-brain barrier and interact with central nervous system targets.
Industry
Material science: The compound's unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Mechanism of Action
The primary mechanism involves the interaction of the benzamide moiety with specific enzymes or receptors. Its trimethoxy groups can enhance binding affinity to certain proteins, while the pyrroloquinoline core can disrupt normal cellular functions, leading to therapeutic effects.
Molecular targets: Targets include kinases, DNA-binding proteins, and other enzymes involved in disease pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several analogs, which differ in substituents, heterocyclic systems, or biological activities. Below is a systematic comparison:
Structural Analogues with Modified Benzamide Substituents
- VUF15485: ((R,E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide) Key Differences: Replaces the pyrroloquinolinone moiety with a fluorophenyl-allyl group and a pyrrolidine-ethyl chain. Pharmacology: Acts as a high-affinity agonist for undisclosed targets, with radiolabeled ([³H]VUF15485) used for receptor studies .
- PBX2: 3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide Key Differences: The tetracyclic system is replaced with a benzo-pyrrolo-oxazinone scaffold. Pharmacology: Exhibits antagonistic activity against both GPER and ER, distinguishing it from the target compound .
Analogues with Varied Heterocyclic Cores
- N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide Key Differences: Substitutes the benzamide group with a propionamide chain.
- (Z)-4,4,6-Trimethyl-2-oxo-1-(4-oxo-2-thioxothiazolidin-5-ylidene)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate (12e) Key Differences: Incorporates a thioxothiazolidinone group and ester linkage. Synthesis: Produced via condensation of pyrroloquinoline-diones with 2-thioxothiazolidin-4-ones in acetic acid . Physicochemical Properties: Higher molecular weight (555.1256 g/mol) and melting point (314–316°C) compared to the target compound .
Pharmacologically Active Benzamide Derivatives
- 3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide Derivatives Key Differences: Retains the trimethoxybenzamide scaffold but lacks the pyrroloquinolinone moiety. Pharmacology: Demonstrates P-gp inhibitory activity with IC₅₀ values ranging from 1.4–20 µM, suggesting the trimethoxy group enhances binding to efflux pumps .
- 2-Pentafluorophenyl-N-(quinolin-8-yl)benzamide Key Differences: Uses a pentafluorophenyl group instead of trimethoxybenzamide. Synthesis: Lower yield (8%) compared to the target compound’s analogs, likely due to steric hindrance from fluorine substituents .
Critical Analysis of Research Findings
- Structure-Activity Relationships (SAR): The trimethoxybenzamide group is critical for P-gp inhibition, as seen in both the target compound and 3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide . However, replacing the pyrroloquinolinone with a benzo-pyrrolo-oxazinone (PBX2) shifts activity toward ER antagonism .
- Synthetic Challenges : Derivatives with bulky substituents (e.g., pentafluorophenyl) exhibit lower yields (~8%) compared to simpler analogs (~39%), highlighting the impact of steric effects on reaction efficiency .
Biological Activity
3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H22N2O5 with a molecular weight of 382.4 g/mol. The compound features a complex structure that includes a pyrroloquinoline moiety and a benzamide group.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O5 |
| Molecular Weight | 382.4 g/mol |
| CAS Number | Not available |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, pyran derivatives have shown effectiveness against various bacterial strains. The potential of this compound in this regard remains to be fully explored but is promising based on related compounds.
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. Compounds within the quinoline class are known for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. A study on related quinoline derivatives demonstrated significant cytotoxicity against several cancer cell lines.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling pathways.
- Interference with DNA Replication : The structural similarity to known intercalating agents suggests potential interference with DNA replication.
- Induction of Reactive Oxygen Species (ROS) : This can lead to oxidative stress in cancer cells and subsequent cell death.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a related compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity against Staphylococcus aureus and Escherichia coli, derivatives similar to this compound demonstrated significant inhibition zones in agar diffusion tests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
